

Spectroscopic Profile of 1-Ethynyl-2,4-dimethylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Ethynyl-2,4-dimethylbenzene**

Cat. No.: **B102602**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for the compound **1-ethynyl-2,4-dimethylbenzene**, also known as 2,4-dimethylphenylacetylene. The information detailed herein is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Summary of Spectroscopic Data

The following tables summarize the key quantitative data from ^1H NMR, ^{13}C NMR, and Mass Spectrometry analyses of **1-ethynyl-2,4-dimethylbenzene**.

Table 1: ^1H NMR Spectroscopic Data (400 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.34	d	1H	Ar-H
7.03	d	1H	Ar-H
6.97	s	1H	Ar-H
3.00	s	1H	$\text{C}\equiv\text{C-H}$
2.44	s	3H	Ar- CH_3
2.29	s	3H	Ar- CH_3

Table 2: ^{13}C NMR Spectroscopic Data (101 MHz, CDCl_3)

Chemical Shift (δ) ppm	Assignment
139.5	Ar-C
136.2	Ar-C
132.2	Ar-CH
129.5	Ar-CH
127.3	Ar-CH
118.9	Ar-C
83.9	$\text{C}\equiv\text{CH}$
76.8	$\text{C}\equiv\text{CH}$
21.2	Ar- CH_3
20.9	Ar- CH_3

Table 3: Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
130.1	100	$[\text{M}]^+$
115.1	80	$[\text{M}-\text{CH}_3]^+$
89.1	40	$[\text{M}-\text{C}_3\text{H}_5]^+$

Experimental Protocols

The data presented in this guide was obtained from the synthesis and characterization of **1-ethynyl-2,4-dimethylbenzene** as described in the cited literature.

Synthesis of 1-Ethynyl-2,4-dimethylbenzene

1-Ethynyl-2,4-dimethylbenzene was synthesized from a suitable precursor, with the reaction being performed under an inert gas atmosphere and with the exclusion of water. In a 25 mL Schlenk flask, the starting alkyne (1.42 mmol) and dry potassium carbonate (2.84 mmol) were

suspended in dry methanol (3 mL) and stirred at room temperature for 1 hour. The resulting suspension was then diluted with diethyl ether (5 mL) and washed with a saturated aqueous solution of ammonium chloride (10 mL).

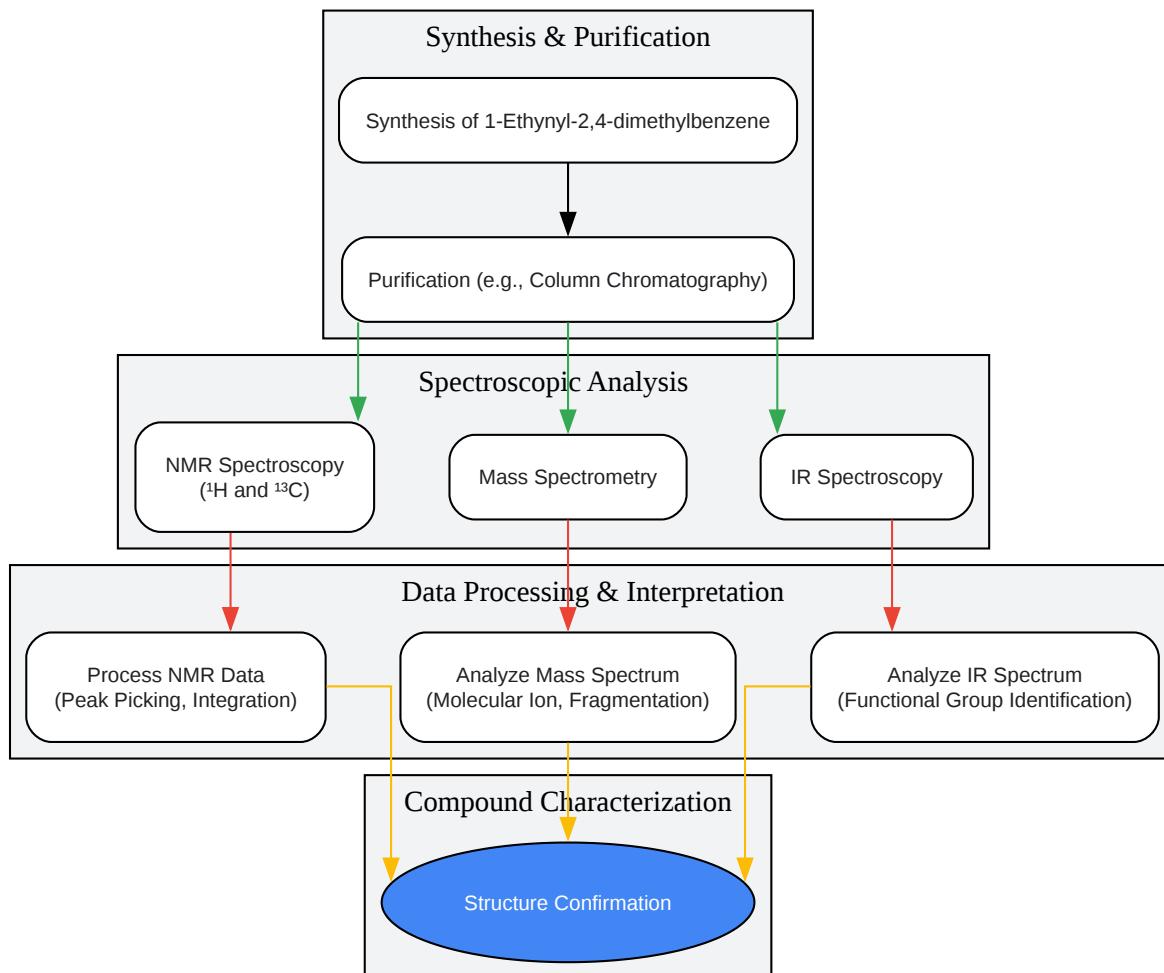
Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra were recorded on a JEOL ECX 400 spectrometer. For the analysis, the purified compound was dissolved in deuterated chloroform (CDCl_3). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS): While specific details of the mass spectrometry protocol for **1-ethynyl-2,4-dimethylbenzene** were not explicitly detailed in the primary source, standard electron ionization (EI) techniques are typically employed for such compounds.

Data Analysis Workflow

The general workflow for obtaining and analyzing the spectroscopic data for a synthesized compound like **1-ethynyl-2,4-dimethylbenzene** is illustrated in the following diagram.

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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com